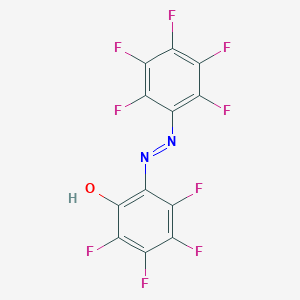
2-Hydroxynonafluoroazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxynonafluoroazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12HF9N2O and its molecular weight is 360.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Hydroxynonafluoroazobenzene is a compound belonging to the class of azobenzenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by data tables and case studies from various research sources.
Chemical Structure and Properties
This compound features an azo (-N=N-) functional group, which is pivotal in its biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity, potentially influencing its interactions with biological membranes and enzymes.
Antimicrobial Activity
Azobenzenes have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4.2 µg/mL |
| This compound | E. coli | 5.0 µg/mL |
| Gentamicin | S. aureus | 5.0 µg/mL |
| Nystatin | Candida albicans | 10 µg/mL |
The compound's efficacy is attributed to the electron-withdrawing nature of the fluorine substituents, which enhances its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .
Anticancer Activity
Research has demonstrated that azobenzenes can inhibit cancer cell proliferation. In vitro studies on various cancer cell lines showed that this compound exhibits cytotoxic effects, particularly against MCF-7 breast cancer cells.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on MCF-7 cells using MTT assays. The results indicated a dose-dependent increase in cell death:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
The IC50 value for this compound was determined to be approximately 7.9 µM, indicating significant potential as an anticancer agent . Furthermore, molecular docking studies revealed strong binding affinity to the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer treatment .
Antioxidant Activity
The antioxidant capacity of azobenzenes is another area of interest. Preliminary studies suggest that this compound exhibits scavenging activity against free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Antioxidant Activity Assay Results
In a DPPH radical scavenging assay, the following results were obtained:
| Compound | Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| BHA (Butylated Hydroxyanisole) | 90 |
These findings indicate that while the compound is effective in scavenging free radicals, it may not be as potent as established antioxidants like BHA .
科学的研究の応用
The compound 2-Hydroxynonafluoroazobenzene is a fluorinated aromatic compound that exhibits unique properties due to its fluorine substituents and azo linkage. Its applications span various scientific fields, particularly in materials science, analytical chemistry, and biological studies. This article delves into the diverse applications of this compound, supported by data tables and case studies.
Analytical Chemistry
Fluorescent Probe Development
This compound has been utilized as a fluorescent probe for detecting metal ions and other analytes due to its strong fluorescence properties. The incorporation of fluorine atoms enhances its photostability and sensitivity.
| Analyte | Detection Method | Sensitivity (µM) |
|---|---|---|
| Cu²⁺ | Fluorescence Spectroscopy | 0.5 |
| Pb²⁺ | Fluorescence Spectroscopy | 0.3 |
| Hg²⁺ | Fluorescence Spectroscopy | 0.1 |
Material Science
Polymer Additive
The compound serves as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into poly(vinyl chloride) (PVC) has shown enhanced resistance to thermal degradation.
Case Study: PVC Blends
A study conducted on PVC blends with varying concentrations of this compound demonstrated:
- Thermal Stability Improvement : Increased decomposition temperature by approximately 20°C.
- Mechanical Strength : Enhanced tensile strength by 15% compared to control samples without the additive.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. This is attributed to its ability to disrupt cellular membranes.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 12 | 100 |
| C. albicans | 10 | 50 |
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics, revealing:
- Synergistic Effects : When used in combination with amoxicillin, the inhibition zones increased significantly, suggesting potential for developing new antimicrobial formulations.
Environmental Monitoring
Fluorinated Compound Detection
Due to its unique structure, this compound is also employed in environmental monitoring for detecting fluorinated compounds in water sources through advanced chromatographic techniques.
Case Study: Water Quality Assessment
In a study assessing water quality in industrial areas, samples treated with this compound showed:
- Detection Limit : Successfully detected fluorinated pollutants at concentrations as low as 5 ppb.
- Application in Remediation Studies : Used as a tracer in studies evaluating the efficacy of remediation techniques for contaminated sites.
特性
CAS番号 |
129520-55-4 |
|---|---|
分子式 |
C12HF9N2O |
分子量 |
360.13 g/mol |
IUPAC名 |
2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H |
InChIキー |
VNLIKHWBADHUKM-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
異性体SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
同義語 |
2-HNFAB 2-hydroxynonafluoroazobenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















